2-(2-Fluorophenoxy)benzohydrazide
Description
2-(2-Fluorophenoxy)benzohydrazide is a benzohydrazide derivative featuring a fluorophenoxy substituent at the 2-position of the benzohydrazide core. This compound belongs to a class of molecules extensively studied for their diverse biological activities, including enzyme inhibition, antimicrobial, and antiproliferative properties.
Properties
CAS No. |
767310-78-1 |
|---|---|
Molecular Formula |
C13H11FN2O2 |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)benzohydrazide |
InChI |
InChI=1S/C13H11FN2O2/c14-10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13(17)16-15/h1-8H,15H2,(H,16,17) |
InChI Key |
CSKDGPLABLPSCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)benzohydrazide typically involves the reaction of 2-fluorophenol with benzoyl chloride to form 2-(2-fluorophenoxy)benzoyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the benzoyl chloride intermediate and a solvent like ethanol for the hydrazine reaction.
Industrial Production Methods: Industrial production of 2-(2-Fluorophenoxy)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction temperatures and the use of industrial-grade solvents and reagents to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters.
Types of Reactions:
Oxidation: 2-(2-Fluorophenoxy)benzohydrazide can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Fluorophenoxy)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy (OMe) Substituents : Compounds bearing methoxy groups on the benzohydrazide moiety, such as 3-OMe derivatives, exhibit potent cholinesterase inhibition (IC₅₀ = 9.6–16.4 µM), with positional changes (2- or 4-OMe) reducing efficacy .
- Analogues like 2-hydroxy-N-(4-fluorobenzoyl)benzohydrazide demonstrate structural versatility but lack direct activity comparisons .
- Chloro and Methoxy Groups : Compounds such as (E)-4-chloro-N’-(indole-derived)benzohydrazide show anti-leishmanial activity (IC₅₀ = 21.5 µM), suggesting halogen substituents enhance antiparasitic effects .
Thiophene and Sulfonamide Moieties
- Thiophene-2-carboxamide derivatives of benzohydrazide display dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), highlighting the role of heterocyclic appendages in broadening activity .
- Sulfonamide-containing benzohydrazides exhibit enhanced BuChE inhibition, emphasizing the importance of sulfonamide groups in optimizing enzyme interactions .
Enzyme Inhibition
- Methoxy-substituted benzohydrazides show selectivity for BuChE, while thiophene-2-carboxamide derivatives inhibit both AChE and BuChE, suggesting substituent-dependent target specificity .
- Fluorophenoxy derivatives may exhibit unique inhibition profiles due to fluorine’s electronegativity, though direct data are needed for validation.
Antioxidant and Antiproliferative Effects
- Thiosemicarbazides derived from 2-(ethylsulfanyl)benzohydrazide demonstrate potent radical scavenging (IC₅₀ = 0.22–1.08 µg/mL), outperforming gallic acid (IC₅₀ = 1.2 µg/mL) .
- Thiazolidinone derivatives, such as compound 4c, show 100% inhibition of Dalton’s ascites lymphoma cells at 100 µg/mL, comparable to doxorubicin .
Spectroscopic and Computational Analysis
Biological Activity
2-(2-Fluorophenoxy)benzohydrazide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of 2-(2-Fluorophenoxy)benzohydrazide is C13H11FN2O2, with a molecular weight of approximately 246.24 g/mol. The unique structure comprises a benzohydrazide moiety linked to a fluorophenoxy group, which influences its biological interactions and chemical reactivity.
Biological Activities
Research indicates that 2-(2-Fluorophenoxy)benzohydrazide exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of 2-(2-Fluorophenoxy)benzohydrazide are not fully elucidated but may involve:
- Inhibition of Key Enzymes : The compound may interact with enzymes involved in cell proliferation and inflammation, similar to other benzohydrazide derivatives.
- Induction of Apoptosis : Studies have indicated that the compound can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.
Case Studies and Research Findings
- Anticancer Evaluation : A study conducted on MCF-7 cells demonstrated that treatment with 2-(2-Fluorophenoxy)benzohydrazide resulted in significant apoptosis, with flow cytometry confirming increased cell death at higher concentrations over time. The IC50 value was determined to be approximately 25.72 μM, indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Studies : In vitro assessments revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) significantly lower than those of existing antibiotics.
- Inflammatory Pathway Inhibition : Molecular docking studies suggested that 2-(2-Fluorophenoxy)benzohydrazide could effectively bind to cyclooxygenase enzymes, potentially reducing inflammation-related symptoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
